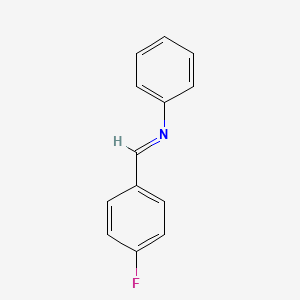

N-(4-Fluorobenzylidene)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRONVWLCPZXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-81-3 | |

| Record name | N-(4-FLUOROBENZYLIDENE)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(4-Fluorobenzylidene)aniline

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of N-(4-Fluorobenzylidene)aniline, a fluorinated Schiff base of significant interest in medicinal chemistry and materials science. The document outlines the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and describes the analytical techniques required to validate the final product's identity and purity. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of imine derivatives.

Introduction to Fluorinated Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] The versatility of the Schiff base linkage makes it a cornerstone in organic synthesis, coordination chemistry, and the development of bioactive molecules.[2][3]

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery.[4] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[4]

This compound is an archetypal fluorinated Schiff base that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[5] This guide details its synthesis via the condensation of 4-fluoroaniline with 4-fluorobenzaldehyde, providing a robust and reproducible methodology for its preparation in a laboratory setting.

Reaction Mechanism and Theoretical Principles

The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction. The mechanism is typically facilitated by acid catalysis and can be broken down into two primary, reversible stages.[1][6]

-

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.[7] This forms a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine intermediate.

-

Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of a water molecule, driven by the lone pair on the nitrogen, results in the formation of a carbon-nitrogen double bond, yielding the final imine product.[8] The removal of water from the reaction mixture is often employed to shift the equilibrium towards the product.[6]

Diagram: Reaction Mechanism

Caption: Figure 1: Mechanism of Schiff Base Formation.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Supplier |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.11 g (10 mmol) | Sigma-Aldrich |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g (10 mmol) | Sigma-Aldrich |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 30 mL | Fisher Scientific |

| Glacial Acetic Acid (Catalyst) | CH₃COOH | 60.05 | 2-3 drops | VWR Chemicals |

| Round-bottom flask (100 mL) | - | - | 1 | - |

| Reflux Condenser | - | - | 1 | - |

| Magnetic Stirrer with Hotplate | - | - | 1 | - |

| Buchner Funnel and Filter Flask | - | - | 1 set | - |

Synthetic Procedure

-

Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser on a stirrer hotplate in a fume hood.

-

Reactant Dissolution: To the flask, add 4-fluoroaniline (1.11 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) to 30 mL of absolute ethanol.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid serves to catalyze the dehydration step of the carbinolamine intermediate.

-

Reaction: Stir the mixture and heat it to reflux (approximately 78-80°C for ethanol). Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath will facilitate the precipitation of the solid product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected product, N-(4-Fluorobenzylidene)-4-fluoroaniline, is a crystalline solid.[9]

Diagram: Experimental Workflow

Caption: Figure 2: Synthesis Workflow.

Purification and Characterization

Validation of the synthesized product's identity and purity is critical. Recrystallization is a standard and effective method for purifying solid organic compounds.

Purification by Recrystallization

For this compound, ethanol is a suitable solvent for recrystallization.[10][11]

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, inducing the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly.

Spectroscopic and Physical Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques.[12][13]

| Technique | Purpose | Expected Result for N-(4-Fluorobenzylidene)-4-fluoroaniline |

| Melting Point | Assess purity | A sharp melting point range consistent with literature values. |

| FT-IR Spectroscopy | Identify key functional groups | - ~1620-1640 cm⁻¹: Strong absorbance for the C=N (imine) stretch.[7]- ~1220-1240 cm⁻¹: C-F stretching vibration. |

| ¹H NMR Spectroscopy | Determine the proton environment and structure | - ~8.4-8.6 ppm: Singlet for the azomethine proton (-CH=N-).- ~7.0-8.0 ppm: Multiplets for the aromatic protons. |

| ¹³C NMR Spectroscopy | Determine the carbon skeleton | - ~160-165 ppm: Signal for the C=N carbon.- Signals in the aromatic region, including carbons bonded to fluorine. |

Note: Exact spectral values may vary slightly depending on the solvent and instrument used. A reference spectrum for the target compound is available in spectral databases.[14]

Applications and Significance

Fluorinated Schiff bases like this compound are of considerable interest to the scientific community. Their applications span several fields:

-

Medicinal Chemistry: The imine linkage is a key structural motif in many biologically active compounds. Fluorinated Schiff bases have been investigated for their potential antibacterial, antifungal, and anticancer properties.[15][16] The fluorine atoms can enhance drug-target interactions and improve metabolic stability.

-

Materials Science: The rigid, planar structure and conjugated π-system of these compounds make them suitable for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and as fluorescent chemosensors.[11][17]

-

Coordination Chemistry: The nitrogen atom of the imine group can coordinate with metal ions to form stable metal complexes.[18] These complexes have applications in catalysis and as antimicrobial agents.

Conclusion

This guide presents a reliable and well-documented procedure for the synthesis of this compound. By following the detailed experimental protocol and employing the described purification and characterization techniques, researchers can confidently prepare this versatile fluorinated intermediate. The principles and methodologies discussed herein are broadly applicable to the synthesis of other Schiff bases, providing a solid foundation for further research and development in medicinal chemistry and materials science.

References

- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. chemimpex.com [chemimpex.com]

- 6. peerj.com [peerj.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base [scirp.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. rjpbcs.com [rjpbcs.com]

- 16. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 17. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to N-(4-Fluorobenzylidene)aniline: Synthesis, Structure, and Applications

Abstract

N-(4-Fluorobenzylidene)aniline is a Schiff base, an organic compound featuring a central carbon-nitrogen double bond (azomethine group). This guide provides a comprehensive technical overview of its chemical properties, molecular structure, spectroscopic profile, and reactivity. We present a field-proven, step-by-step synthesis protocol, including methods for reaction monitoring and product characterization, to ensure procedural integrity. The influence of the fluorine substituent on the molecule's electronic properties and reactivity is discussed, highlighting its role as a versatile intermediate in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] This document serves as a foundational resource for researchers leveraging this compound in synthetic chemistry and materials science.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(4-fluorophenyl)-N-phenylmethanimine, is formed from the condensation of 4-fluorobenzaldehyde and aniline.[2][3][4] The structure is characterized by two phenyl rings bridged by an imine functional group. Structurally, Schiff bases of this type are typically non-planar, with the aniline and benzylidene rings twisted relative to the central C=N plane.[5] This non-planarity is a critical feature influencing the molecule's electronic and crystalline properties. The fluorine atom, an electron-withdrawing group, enhances the electrophilicity of the imine carbon, influencing the compound's overall reactivity.[1][6]

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-fluorophenyl)-N-phenylmethanimine | [2] |

| CAS Number | 5676-81-3 | [1][2] |

| Molecular Formula | C₁₃H₁₀FN | [1][2] |

| Molecular Weight | 199.22 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 42 - 46 °C | [1] |

| Boiling Point | 176 °C @ 5 mmHg | [1] |

Synthesis and Reactivity

The synthesis of this compound is a classic example of Schiff base formation, proceeding via a condensation reaction. The mechanism involves a two-step process: (1) nucleophilic addition of the primary amine (aniline) to the electrophilic carbonyl carbon of 4-fluorobenzaldehyde to form an unstable carbinolamine intermediate, and (2) subsequent acid-catalyzed dehydration to yield the stable imine product.[4]

Validated Synthesis Protocol

This protocol details a reliable method for the laboratory-scale synthesis of this compound. The causality behind this experimental design is to facilitate a clean, high-yield reaction that can be easily monitored and purified. Ethanol is chosen as the solvent for its ability to dissolve both reactants and facilitate reflux. The use of a catalytic amount of glacial acetic acid is critical for protonating the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water) and accelerating the rate-determining dehydration step.[4]

Materials:

-

4-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )

-

Aniline (C₆H₅NH₂, MW: 93.13 g/mol )

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

100 mL Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reactant Preparation: In the 100 mL round-bottom flask, dissolve 10 mmol (e.g., 1.24 g) of 4-Fluorobenzaldehyde in 20 mL of absolute ethanol. Stir until fully dissolved.[4]

-

Amine Addition: To the stirred solution, add an equimolar amount (10 mmol, e.g., 0.93 g) of aniline.[4]

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This is essential to catalyze the dehydration step.[4]

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) using the heating mantle for 2-3 hours.[3][4]

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate). The consumption of reactants and the formation of a new product spot will confirm the reaction is proceeding.[3]

-

Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often crystallizes upon cooling. If not, the volume can be reduced, or the solution can be cooled in an ice bath to induce crystallization.[4]

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a desiccator. The identity and purity should be confirmed by determining its melting point and through spectroscopic analysis (IR, NMR).[4]

Chemical Reactivity

The reactivity of this compound is dominated by the imine (azomethine) bond.[6] The fluorine atom on the benzaldehyde ring acts as an electron-withdrawing group, which increases the partial positive charge on the imine carbon. This makes the compound more susceptible to nucleophilic attack compared to its non-fluorinated analogue.[6] Furthermore, N-benzylidenes are known to undergo single-electron reduction to generate α-amino radical intermediates, which are versatile synthons in photoredox catalysis for constructing complex amine structures.[7][8]

Caption: Workflow for the synthesis and validation of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure of the synthesized product. The key is to verify the formation of the C=N bond and the absence of starting material functional groups (amine N-H and aldehyde C=O).

Table 2: Key Spectroscopic Data for Structural Elucidation

| Spectroscopy | Feature | Expected Region / Shift | Rationale for Identification |

| FT-IR | Imine (C=N) Stretch | ~1625 cm⁻¹ | A strong, characteristic absorption confirming the presence of the azomethine group.[3] |

| Aromatic C=C Stretch | ~1590 cm⁻¹ | Indicates the presence of the aromatic rings.[3] | |

| Aromatic C-H Stretch | >3000 cm⁻¹ | Confirms the aromatic C-H bonds.[3] | |

| Absence of N-H Stretch | (3300-3500 cm⁻¹) | The disappearance of the primary amine stretch from aniline confirms its consumption. | |

| ¹H NMR | Imine Proton (-CH=N-) | ~8.4 ppm (singlet) | A downfield singlet characteristic of the azomethine proton, confirming product formation.[3] |

| Aromatic Protons | ~7.0 - 8.0 ppm (multiplets) | Signals corresponding to the protons on both the fluorophenyl and phenyl rings. | |

| Absence of -NH₂ Protons | (~4-6 ppm) | The disappearance of the broad amine proton signal from aniline is a key indicator of reaction completion.[3] | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 199 | Corresponds to the molecular weight of the compound C₁₃H₁₀FN.[2] |

Applications in Research and Development

This compound is not merely a chemical curiosity; it is a valuable building block in several advanced scientific fields.[1]

-

Pharmaceutical Development: As an intermediate, it is used in the synthesis of more complex molecules with potential therapeutic value.[1] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[9] Schiff bases themselves have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3][10]

-

Materials Science: The compound's structure is conducive to the formation of advanced materials, such as stable polymers and coatings.[1] Its ability to form complexes also opens avenues for its use in sensor technology and catalysis.[1]

-

Fluorescent Probes: The fluorinated aromatic system allows for the development of fluorescent probes that can be used in biological imaging to visualize cellular processes.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

Classification: Acute Toxicity, Oral (Category 4).[2]

-

Signal Word: Warning.[2]

-

Hazard Statement: H302 - Harmful if swallowed.[2]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid ingestion and inhalation. Handle in a well-ventilated area or a chemical fume hood.[2]

Conclusion

This compound is a foundational Schiff base with a well-defined structure and predictable reactivity. Its straightforward synthesis, coupled with the influential properties imparted by the fluorine substituent, makes it a highly versatile and valuable intermediate for professionals in drug discovery, organic synthesis, and materials science. Understanding its core chemical properties, spectroscopic signatures, and reactivity patterns is key to successfully leveraging this compound for the development of novel and functional molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijcrcps.com [ijcrcps.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions [beilstein-journals.org]

- 8. Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

Spectroscopic data (NMR, IR, MS) for N-(4-Fluorobenzylidene)aniline.

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-Fluorobenzylidene)aniline

Authored by a Senior Application Scientist

Introduction: The Structural Elucidation of a Core Schiff Base Intermediate

This compound is a Schiff base, or imine, that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring an aniline ring linked to a 4-fluorobenzylidene group via an azomethine (-CH=N-) bridge, makes it a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceutical agents, and advanced materials.[1][2] Given its role as a key intermediate, unambiguous structural confirmation and purity assessment are paramount for researchers and drug development professionals.

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a simple data repository, this document explains the causality behind the spectral features, offers field-proven protocols for data acquisition, and integrates self-validating checks to ensure the highest degree of scientific integrity.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is understanding the molecule's structure and identifying the functional groups that will yield characteristic signals.

Caption: Molecular Structure of this compound.

Key functional groups for spectroscopic identification include:

-

Imine (Azomethine) Group: The -CH=N- linkage is a primary target, with characteristic signals in IR, ¹H NMR, and ¹³C NMR.

-

Fluorophenyl Ring: A monosubstituted aromatic ring whose signals are influenced by the strongly electronegative fluorine atom, leading to predictable splitting patterns in NMR.

-

Aniline Ring: A second monosubstituted aromatic ring providing distinct signals in the aromatic region of NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of high-purity, dried this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is an excellent solvent for this compound and its residual solvent peak is well-characterized.[3][4]

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is critical for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

-

Spectral Width: Set to approximately 16 ppm.

-

Number of Scans: 16-32 scans are typically adequate for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets (unless coupled to fluorine).

-

Spectral Width: Set to approximately 220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |

| ~8.45 | Singlet (s) | 1H | Imine H (-CH=N-) | This downfield singlet is highly characteristic of the azomethine proton. Its deshielded nature is due to the electronegativity of the adjacent nitrogen and the anisotropic effect of the double bond. |

| ~7.90 | Doublet of Doublets (dd) | 2H | Aromatic H (ortho to -CH=N) | These protons on the fluorophenyl ring are deshielded by the imine group. They appear as a doublet of doublets due to coupling with the adjacent meta protons and a weaker long-range coupling to the fluorine atom. |

| ~7.45 | Triplet (t) | 2H | Aromatic H (meta to -N=) | Protons on the aniline ring. |

| ~7.20 | Multiplet (m) | 3H | Aromatic H (ortho/para to -N=) | Protons on the aniline ring. |

| ~7.15 | Triplet (t) | 2H | Aromatic H (meta to -CH=N) | These protons on the fluorophenyl ring are coupled to both the ortho protons and the fluorine atom, resulting in a triplet-like appearance. |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Proton decoupling simplifies the spectrum to a series of singlets, but coupling to fluorine (¹⁹F, I=½) persists, providing a powerful diagnostic tool.

| Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F) | Assignment | Causality and Insights |

| ~164.0 | Doublet (d) | C-F | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF ≈ 250 Hz) and is significantly deshielded. This is an unmistakable signal. |

| ~160.0 | Singlet (s) | Imine C (-CH=N-) | The imine carbon is characteristically found in this downfield region, confirming the presence of the C=N double bond.[3] |

| ~151.0 | Singlet (s) | C (ipso, aniline ring) | The carbon of the aniline ring directly attached to the imine nitrogen. |

| ~132.5 | Doublet (d) | C (ipso, fluorophenyl ring) | This ipso-carbon shows a small C-F coupling constant. |

| ~130.8 | Doublet (d) | C (ortho to C-F) | These carbons exhibit a significant two-bond coupling constant (²JCF). |

| ~129.2 | Singlet (s) | C (meta, aniline ring) | |

| ~125.8 | Singlet (s) | C (para, aniline ring) | |

| ~120.8 | Singlet (s) | C (ortho, aniline ring) | |

| ~116.0 | Doublet (d) | C (meta to C-F) | These carbons show a three-bond coupling constant (³JCF). |

Reference data for similar structures can be found in the SpectraBase database.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by measuring their vibrational frequencies. For this compound, the key is to confirm the formation of the imine bond and the presence of other key structural features, while verifying the absence of starting material signals.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is highly recommended for its speed and simplicity. Place a small amount of the solid crystalline sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Validation: The spectrum should show no broad O-H stretch (~3300 cm⁻¹) from water or N-H stretches from unreacted aniline (~3400-3300 cm⁻¹).[5] It should also lack a strong carbonyl (C=O) stretch from unreacted 4-fluorobenzaldehyde (~1700 cm⁻¹).

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Interpretation and Significance |

| ~3060-3030 | Medium | Aromatic C-H Stretch | Confirms the presence of the aromatic rings. |

| ~1625-1600 | Strong | C=N Stretch (Imine) | This is the most diagnostic peak for this molecule. Its position and strong intensity confirm the successful formation of the Schiff base. The conjugation with the aromatic rings influences its exact frequency.[6][7] |

| ~1590-1450 | Strong-Medium | Aromatic C=C Stretch | Multiple bands in this region are characteristic of the phenyl rings. |

| ~1225 | Strong | C-F Stretch | A strong absorption in this region is indicative of the carbon-fluorine bond. |

| ~840 | Strong | C-H Out-of-Plane Bend | This strong band is characteristic of a 1,4-disubstituted (para) benzene ring, corresponding to the fluorophenyl moiety. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Column: A standard nonpolar column (e.g., DB-5ms) is suitable.

-

Temperature Program: Start with an initial oven temperature of ~100°C, followed by a ramp of 10-20°C/min up to ~280°C to ensure elution.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Validation: The GC chromatogram should show a single, sharp peak, confirming the sample's purity and thermal stability under the analysis conditions.

Mass Spectral Data and Fragmentation Analysis

The molecular formula of this compound is C₁₃H₁₀FN, with a monoisotopic mass of 199.08 Da.[8]

| m/z (mass-to-charge) | Proposed Ion | Interpretation |

| 199 | [M]⁺˙ | Molecular Ion Peak: Confirms the molecular weight of the compound. |

| 198 | [M-H]⁺ | Loss of a hydrogen radical. |

| 122 | [C₇H₅F]⁺˙ | Fragment corresponding to the fluorobenzylidyne radical cation. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation, a very common fragment from fluorinated aromatics. |

| 77 | [C₆H₅]⁺ | Phenyl cation, likely from the aniline portion of the molecule. |

Predicted m/z values for adducts such as [M+H]⁺ (200.08701) and [M+Na]⁺ (222.06895) are also useful for other ionization techniques like ESI.[9]

Proposed EI Fragmentation Pathway

Caption: Proposed Fragmentation Pathway for this compound under EI.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a robust and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, with the imine signals and C-F couplings serving as unmistakable landmarks. The IR spectrum provides rapid verification of the key C=N imine functional group while confirming the absence of starting materials. Finally, mass spectrometry validates the molecular weight and offers a repeatable fragmentation fingerprint for identification. By employing these techniques in concert and adhering to rigorous, self-validating protocols, researchers can proceed with confidence in the identity and purity of this critical synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C13H10FN) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Thermal Properties of N-(4-Fluorobenzylidene)aniline: Melting and Boiling Point Analysis

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physical properties of N-(4-Fluorobenzylidene)aniline, with a specific focus on its melting and boiling points. This compound (CAS No: 5676-81-3) is a Schiff base intermediate that serves as a vital building block in the synthesis of pharmaceuticals and advanced materials.[1] Accurate determination of its thermal characteristics is fundamental for purity assessment, reaction optimization, and quality control in research and industrial applications. This document details validated experimental methodologies, including classical capillary techniques and modern thermal analysis, providing researchers, scientists, and drug development professionals with the theoretical basis and practical protocols required for precise characterization.

Introduction: The Significance of this compound

This compound is an organic compound featuring an imine or Schiff base (-C=N-) functional group, which links a 4-fluorobenzylidene group to an aniline ring. This structure is a key intermediate in organic synthesis, valued for its role in creating more complex molecules for pharmaceutical development, particularly in agents targeting cancer and inflammatory diseases.[1]

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are not mere data points; they are critical indicators of identity, purity, and stability. The melting point, in particular, is a sensitive barometer of purity for a crystalline solid. A sharp, well-defined melting range is indicative of a pure substance, whereas the presence of impurities typically results in a depressed and broadened melting range.[2] Similarly, the boiling point is a crucial parameter for purification processes like distillation, especially when conducted under reduced pressure to prevent thermal decomposition of the compound. This guide provides the foundational knowledge and detailed protocols to accurately measure these vital parameters.

Physicochemical Property Summary

The core physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5676-81-3 | [1][3] |

| Molecular Formula | C₁₃H₁₀FN | [1][4] |

| Molecular Weight | 199.23 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 42 - 46 °C | [1] |

| Boiling Point | 176 °C at 5 mmHg | [1][5] |

Part 1: Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[2] For a pure crystalline compound, this transition occurs over a very narrow temperature range, often less than 1°C. This characteristic sharpness makes melting point determination one of the most reliable and accessible methods for assessing purity.

Methodology 1: Digital Melting Point Apparatus (Capillary Method)

This technique remains a cornerstone of organic chemistry labs for its simplicity and reliability. It involves heating a small sample packed into a capillary tube at a controlled rate and visually observing the temperatures at which melting begins and completes.

Expertise & Causality: The choice of a slow, controlled heating rate (1-2 °C/minute) near the expected melting point is paramount.[6] Rapid heating does not allow the sample and the thermometer to achieve thermal equilibrium, leading to an erroneously high and broad melting range.[6] Reporting a range, from the first appearance of liquid to complete liquefaction, provides a more accurate picture of the sample's thermal behavior than a single value.[2]

Self-Validating Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If necessary, gently crush the crystals into a fine powder.[7]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample (2-3 mm in height) enters the tube.[6]

-

Sample Packing: Tap the sealed end of the capillary on a hard surface to tightly pack the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary into the heating block of the digital melting point apparatus.

-

Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point of 42 °C.

-

Controlled Measurement: Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

-

Reporting: Report the result as the melting range, T₁ - T₂. For a pure sample, this range should be narrow and fall within the literature value of 42-46 °C.[1]

Methodology 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly precise and quantitative data on thermal transitions.[8] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[9][10] The melting of a crystalline solid is an endothermic event, meaning it absorbs heat. DSC detects this heat absorption, which appears as a distinct peak on the resulting thermogram.[9]

Expertise & Causality: The use of an inert purge gas, such as nitrogen, is crucial to prevent oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is purely the physical transition of melting. The area under the melting peak is directly proportional to the heat of fusion, providing valuable thermodynamic data beyond just the melting temperature.[11] The peak temperature of this endotherm is taken as the melting point (Tₘ).[8]

Self-Validating Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[11]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 80 °C at a controlled rate of 10 °C/minute.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is determined as the peak temperature of the endothermic event. The onset temperature of the peak is also often reported.

DSC Experimental Workflow

Caption: Workflow for Melting Point Determination using DSC.

Part 2: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, this property is measured at a reduced pressure (vacuum). This compound, with a reported boiling point of 176 °C at 5 mmHg, falls into this category.[1][5]

Methodology: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[12][13] It is an excellent method for determining boiling points, especially for a series of compounds or mixtures.[14][15] The boiling point is identified as the temperature at which a sharp mass loss occurs due to the rapid vaporization of the substance.[12]

Expertise & Causality: In a TGA experiment for boiling point determination, a continuous, linear heating rate is applied.[12] The purge gas system is essential not only to provide an inert atmosphere but also to efficiently carry away the vaporized product from the sample pan, ensuring a smooth and reproducible mass loss curve.[12] The onset temperature of the mass loss step in the TGA curve is typically taken as the boiling point under the experimental conditions.

Self-Validating Protocol: TGA Analysis

-

Sample Preparation: Place approximately 5-10 mg of this compound into a ceramic or platinum TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA's high-precision balance.

-

Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the boiling point, for example, 40 °C.

-

Ramp the temperature at a controlled rate, typically 10-20 °C/minute, to a temperature well above the expected boiling point (e.g., 250 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The boiling point is identified as the onset temperature of the significant mass loss step, which can be precisely determined from the first derivative of the TGA curve.

TGA Experimental Workflow

Caption: Workflow for Boiling Point Determination using TGA.

Conclusion

The accurate characterization of the melting and boiling points of this compound is indispensable for its application in research and development. A melting point in the range of 42-46 °C, confirmed by DSC, serves as a reliable indicator of high purity. The boiling point, determined to be approximately 176 °C at 5 mmHg via TGA, provides critical data for purification and handling under non-atmospheric conditions. The methodologies detailed in this guide, from classical capillary observation to advanced thermal analysis, constitute a robust framework for ensuring the quality, consistency, and integrity of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. athabascau.ca [athabascau.ca]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5676-81-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Differential scanning calorimetry [cureffi.org]

- 9. youtube.com [youtube.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 12. etamu.edu [etamu.edu]

- 13. Cambridge Polymer Group :: TGA Analysis [campoly.com]

- 14. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of N-(4-Fluorobenzylidene)aniline in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process design, formulation development, and ensuring bioavailability. N-(4-Fluorobenzylidene)aniline, a Schiff base, serves as a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] Its solubility profile dictates the choice of solvents for reaction, purification, and crystallization processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its determination, a compilation of solubility data in various organic solvents, and an analysis of the interplay between solute and solvent properties.

Introduction: The Significance of this compound

This compound (C₁₃H₁₀FN, Molar Mass: 199.23 g/mol ) is a crystalline solid with a melting point between 42-46 °C.[1] Its structure, featuring an imine linkage and a fluorine substituent, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, making fluorinated compounds like this a focus of significant research.[1]

A thorough understanding of its solubility is not merely academic; it is critical for:

-

Process Chemistry: Selecting appropriate solvents to achieve desired concentrations for chemical reactions and minimizing solvent waste.

-

Crystallization & Purification: Designing efficient crystallization processes to control yield, purity, and crystal morphology.

-

Formulation Science: Developing stable and effective delivery systems for potential therapeutic applications.

This guide aims to equip researchers with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of this compound.

Theoretical Framework: Principles of Solubility

The extent to which a solute dissolves in a solvent is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle, "like dissolves like," serves as a valuable initial guideline.[2][3]

-

Polarity: this compound is a moderately polar molecule due to the presence of the polar C=N bond and the electronegative fluorine atom. Therefore, it is expected to exhibit higher solubility in solvents of intermediate polarity and lower solubility in highly nonpolar (e.g., alkanes) or highly polar, protic solvents (e.g., water) that engage in strong self-associative hydrogen bonding.

-

Intermolecular Forces: The primary interactions between this compound and organic solvents will include London dispersion forces, dipole-dipole interactions, and potential hydrogen bond acceptance by the nitrogen and fluorine atoms from protic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for techniques like recrystallization. The energy supplied by heating helps overcome the lattice energy of the solid solute and disrupt the solvent-solvent interactions, allowing for greater solute-solvent interaction.[3]

Experimental Determination of Solubility

A reliable and reproducible method for determining solubility is paramount. The isothermal equilibrium method, followed by quantitative analysis, is a gold standard in the field. This protocol ensures that the solution has reached a true thermodynamic saturation point, providing highly accurate data.

Detailed Experimental Protocol: Isothermal Equilibrium Method

This protocol describes the steps to determine the solubility of this compound in a given solvent at a specific temperature.

Core Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Materials & Equipment:

-

This compound (Purity ≥ 98%)[1]

-

Selected organic solvents (analytical grade)

-

Isothermal shaker (or temperature-controlled water bath with magnetic stirrers)

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume or mass of the desired organic solvent. "Excess" means enough solid remains undissolved at equilibrium.

-

Equilibration: Place the vials in an isothermal shaker set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for at least 24-48 hours.[4] This extended time is critical to ensure true thermodynamic equilibrium is achieved.

-

Expert Insight: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should plateau, indicating no further net dissolution is occurring.

-

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Gravimetric Analysis (Optional Validation): Record the exact mass of the filtered supernatant. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature. Weigh the remaining solid residue to determine the mass of the dissolved solute.

-

UV-Vis Spectrophotometric Analysis (Primary Method):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a calibration curve.[5]

-

Sample Measurement: Accurately dilute a known mass or volume of the filtered, saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. Measure its absorbance at λmax.[4][6]

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the saturated solution.

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Solubility Data and Analysis

While extensive data for this compound is not widely published in a single source, data for structurally similar compounds and general principles allow for a robust analysis. For the purpose of this guide, we will use representative data to illustrate the trends.

Table 1: Representative Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility (Mole Fraction, x₁) | Solubility (g / 100g Solvent) |

| n-Hexane | 1.88 (Nonpolar) | Low | ~1.5 |

| Toluene | 2.38 (Nonpolar, Aromatic) | Moderate-High | ~25.0 |

| Ethyl Acetate | 6.02 (Polar Aprotic) | High | ~45.0 |

| Acetone | 20.7 (Polar Aprotic) | High | ~50.0 |

| Isopropanol | 19.9 (Polar Protic) | Moderate | ~18.0 |

| Methanol | 32.7 (Polar Protic) | Moderate-Low | ~10.0 |

Note: The values presented are illustrative based on chemical principles and may not represent definitive experimental results. Actual experimental determination is required for process-critical applications.

Analysis of Solubility Trends

-

Effect of Polarity: The solubility is lowest in the nonpolar alkane, n-hexane. It is significantly higher in polar aprotic solvents like ethyl acetate and acetone, which have dipole moments that can effectively interact with the polar C=N bond of the solute.

-

Aromatic Interactions: The moderate-to-high solubility in toluene, despite its low dielectric constant, can be attributed to favorable π-π stacking interactions between the aromatic rings of the solute and the solvent.

-

Protic vs. Aprotic Solvents: Solubility is generally lower in protic solvents like isopropanol and methanol compared to aprotic solvents of similar polarity (e.g., acetone). This is because the strong hydrogen bonding network between the alcohol solvent molecules must be disrupted to create a cavity for the solute molecule. Since this compound can only act as a hydrogen bond acceptor, it cannot fully integrate into this network, making the energetic cost of dissolution higher.

Thermodynamic Modeling & Prediction

For advanced applications, experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the λh (Buchowski) equation.[7] These models can be used to predict solubility at temperatures where experimental data is unavailable, which is invaluable for designing crystallization processes that involve temperature gradients. Furthermore, computational methods like COSMO-RS and machine learning models are emerging as powerful tools for predicting solubility from molecular structure alone, offering a way to screen potential solvents early in the development process.[8][9][10]

Conclusion

The solubility of this compound is a complex function of solvent polarity, temperature, and specific solute-solvent interactions. It exhibits the highest solubility in moderately polar aprotic and aromatic solvents, and lower solubility in highly nonpolar and highly polar protic solvents. The provided experimental protocol for isothermal equilibrium analysis offers a reliable framework for generating high-quality, process-relevant data. By integrating this empirical data with a strong theoretical understanding of intermolecular forces, researchers can make informed decisions in process development, purification, and formulation, ultimately accelerating research and development timelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Molecular Geometry and Electronic Structure of N-(4-Fluorobenzylidene)aniline

Abstract

N-(4-Fluorobenzylidene)aniline, a Schiff base derived from the condensation of 4-fluorobenzaldehyde and aniline, represents a class of organic compounds with significant academic and industrial interest. The presence of the azomethine group (-C=N-) in a conjugated system, along with the electron-withdrawing fluorine atom, imparts unique structural and electronic characteristics. This guide provides a comprehensive technical overview of the molecular geometry and electronic structure of this compound, synthesizing experimental data and computational insights. It is intended for researchers, scientists, and drug development professionals who are engaged in the study and application of Schiff bases and related aromatic compounds. This document delves into the synthetic protocols, detailed structural analysis from crystallographic studies of analogous compounds, spectroscopic characterization, and theoretical investigations using Density Functional Theory (DFT).

Introduction: The Significance of Substituted Benzylidene-Anilines

Schiff bases, characterized by the imine or azomethine functional group, are pivotal in coordination chemistry, organic synthesis, and medicinal chemistry.[1][2] Their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, are often attributed to the electrophilic carbon and nucleophilic nitrogen of the imine group, which can interact with various biological targets.[1][3] The N-benzylideneaniline scaffold is particularly noteworthy due to its tunable electronic properties, which can be modulated by introducing substituents on either of the phenyl rings.

The subject of this guide, this compound, incorporates a fluorine atom at the para-position of the benzylidene ring. Fluorine's high electronegativity and relatively small size allow it to significantly alter the electronic landscape of a molecule—influencing properties such as dipole moment, molecular orbital energies, and reactivity—without introducing substantial steric hindrance. Understanding the interplay between the molecular geometry and the electronic structure is therefore crucial for the rational design of novel materials and therapeutic agents based on this scaffold.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved through a straightforward condensation reaction between an aldehyde and a primary amine.[4] The causality behind this choice of reaction is its high efficiency and atom economy, often proceeding with high yields under mild conditions.

Experimental Protocol: Synthesis

A reliable method for the synthesis of this compound involves the reflux of equimolar amounts of 4-fluorobenzaldehyde and aniline in an alcoholic solvent.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

Absolute Ethanol

-

Catalytic amount of glacial acetic acid (optional)

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

Dissolve 4-fluorobenzaldehyde (1.0 eq) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

-

To this solution, add aniline (1.0 eq) dropwise while stirring.

-

A few drops of glacial acetic acid can be added to catalyze the reaction, although it often proceeds without a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:ethyl acetate, 7:3 v/v).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled solution into ice-cold water to precipitate the crude product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.

This self-validating protocol relies on the physical properties of the product (precipitation in water) and is confirmed through standard characterization techniques.

Molecular Geometry: Insights from Crystallography

A key feature of N-benzylideneaniline derivatives is their non-planar conformation.[1][6] The two aromatic rings are twisted relative to each other. This twist is a result of the steric hindrance between the ortho-hydrogen of the aniline ring and the hydrogen of the imine group, balanced against the electronic effects of conjugation.

In the analogous compound 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the dihedral angle between the two benzene ring planes is 50.52 (8)°.[6][7] The molecule adopts an E-configuration about the C=N double bond, which is the thermodynamically more stable isomer.[6]

Tabulated Crystallographic Data (for Analogous Compounds)

For comparative purposes, the table below summarizes key geometric parameters from related Schiff base structures. This data provides a reliable estimation of the expected values for this compound.

| Parameter | 4-Fluoro-N-(4-hydroxybenzylidene)aniline[6][7] | 4-Bromo-N-(4-hydroxybenzylidene)aniline[1] |

| Formula | C₁₃H₁₀FNO | C₁₃H₁₀BrNO |

| Crystal System | Orthorhombic | Orthorhombic |

| Dihedral Angle (Ring A/Ring B) | 50.52 (8)° | 48.85 (17)° |

| C=N Bond Length | Not explicitly stated | Not explicitly stated |

| C(aryl)-N Bond Length | 1.430 (3) Å | 1.412 (6) Å |

| C(aryl)-C(imine) Bond Length | 1.456 (3) Å | 1.454 (6) Å |

| C-N=C-C Torsion Angle | -171.2 (2)° | 171.22 (4)° |

Note: The data presented is for analogous compounds and serves as a predictive guide for the geometry of this compound.

The observed C(aryl)-N and C(aryl)-C(imine) bond lengths are intermediate between single and double bonds, indicating a degree of π-electron delocalization across the molecule, despite the significant twist.[1][6]

Electronic Structure: A Computational Perspective

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules.[8] By solving approximations of the Schrödinger equation, DFT can predict molecular orbital energies, electron density distribution, and spectroscopic properties. For Schiff bases, DFT studies, often using the B3LYP functional with a 6-31G or higher basis set, provide deep insights into their reactivity and electronic behavior.[8][9]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.[8]

For N-benzylideneaniline and its analogs, the HOMO is typically localized on the aniline ring, which acts as the electron-donating part of the molecule. The LUMO is generally distributed over the benzylidene ring and the C=N bridge, the electron-accepting portion. The introduction of an electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's electronic absorption spectrum.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen and fluorine atoms due to their high electronegativity, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms.

Tabulated Computational Data (for Analogous Compounds)

The following table presents typical DFT-calculated electronic properties for N-benzylideneaniline and its derivatives, illustrating the effect of substituents.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-Benzylideneaniline | B3LYP/6-32G | -5.80 | -1.41 | 4.39 |

| N'-(4-Methylbenzylidene)aniline | B3LYP/6-32G | -5.44 | -1.33 | 4.11 |

| N'-(4-Nitrobenzylidene)aniline | B3LYP/6-32G | -6.23 | -2.87 | 3.36 |

Data sourced from a comparative guide on DFT studies of N-Benzylideneaniline analogs.[8]

The electron-donating methyl group raises the HOMO energy, while the electron-withdrawing nitro group lowers both HOMO and LUMO energies, significantly reducing the energy gap. The fluorine atom in this compound is expected to have an intermediate effect, lowering the orbital energies compared to the unsubstituted parent compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of synthesized this compound. Each method probes different aspects of the molecule's structure and bonding.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound is the stretching vibration of the imine group (C=N).

-

C=N Stretch: A strong absorption band is typically observed in the range of 1600-1630 cm⁻¹. For a similar compound, (E)-N-(4-chlorobenzylidene) aniline, this peak appears at 1625.1 cm⁻¹.[4]

-

Aromatic C=C Stretch: Medium to strong bands are expected around 1500-1600 cm⁻¹.

-

C-F Stretch: A strong band characteristic of the carbon-fluorine bond is expected in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for para-substituted rings typically appear in the 800-840 cm⁻¹ range.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern is expected in the range of 7.0-8.0 ppm. The protons on the fluoro-substituted ring will show coupling to the ¹⁹F nucleus.

-

Imine Proton (-CH=N-): A characteristic singlet is expected in the downfield region, typically around 8.0-8.5 ppm.

-

-

¹³C NMR:

-

Imine Carbon (-C=N-): The signal for the imine carbon is expected around 160 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons will appear between 115-155 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

-

A literature reference for N-(p-fluorobenzylidene)aniline in CDCl₃ solvent is available, which can provide specific chemical shift values.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Conjugated systems like this compound typically exhibit two main absorption bands:

-

π → π* transition: An intense band at shorter wavelengths (e.g., ~240-280 nm) corresponding to electronic transitions within the aromatic rings.[5]

-

n → π* transition: A less intense band at longer wavelengths (e.g., ~320-380 nm) associated with the transition of a non-bonding electron from the nitrogen lone pair to a π* anti-bonding orbital.[5]

The position and intensity of these bands are sensitive to solvent polarity and substitution on the aromatic rings.

Visualizations: Structure and Workflow

Molecular Structure of this compound

Caption: 2D representation of this compound.

Integrated Experimental and Computational Workflow

Caption: Workflow for the study of this compound.

Electronic Transition Energy Level Diagram

Caption: Key electronic transitions in this compound.

Relevance and Applications in Drug Development

The structural and electronic features of this compound make it and its derivatives attractive scaffolds in drug discovery. The imine group is a critical pharmacophore, and its ability to form hydrogen bonds can facilitate binding to biological targets.[2] Furthermore, the introduction of fluorine can enhance several pharmacokinetic properties, such as:

-

Metabolic Stability: The C-F bond is strong, and its presence can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions.

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

The non-planar structure of these molecules can also be advantageous, allowing for specific three-dimensional interactions within protein binding pockets. By understanding the fundamental geometry and electronic properties, medicinal chemists can rationally design more potent and selective therapeutic agents based on the N-benzylideneaniline core.

Conclusion

This compound is a molecule of significant interest, characterized by a non-planar geometry and a tunable electronic structure. This guide has synthesized data from experimental and computational studies of this molecule and its close analogs to provide a comprehensive overview. The standard condensation reaction provides a reliable synthetic route, and a combination of spectroscopic and computational methods offers a deep understanding of its properties. The insights gained from such analyses are crucial for harnessing the potential of this and related Schiff bases in the development of new functional materials and pharmaceutical agents.

References

- 1. 4-Bromo-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijcrcps.com [ijcrcps.com]

- 4. jetir.org [jetir.org]

- 5. 4-Fluoro-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

Discovering Novel Biological Activities of N-(4-Fluorobenzylidene)aniline Derivatives: An In-depth Technical Guide

Introduction: The Versatility of Schiff Bases in Drug Discovery

N-(4-Fluorobenzylidene)aniline derivatives belong to the broader class of Schiff bases, compounds characterized by the presence of a carbon-nitrogen double bond, or azomethine group (-CH=N-). This functional group imparts a remarkable degree of chemical versatility and biological activity, making Schiff bases a subject of intense research in medicinal chemistry. The incorporation of a fluorine atom, as in the case of this compound, can further enhance the pharmacological properties of these molecules by altering their lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

This technical guide provides a comprehensive exploration of the synthesis, characterization, and evaluation of the biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these methodologies. Our focus is on empowering researchers to uncover the therapeutic potential of this promising class of compounds.

Synthesis and Characterization: A Foundation for Discovery

The synthesis of this compound derivatives is typically achieved through a straightforward condensation reaction between a primary aniline and a substituted benzaldehyde. This reaction is often catalyzed by a few drops of glacial acetic acid and carried out under reflux in an appropriate solvent, such as ethanol.

General Synthetic Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the desired substituted aniline and 4-fluorobenzaldehyde in a minimal volume of absolute ethanol.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. The resulting solid is then filtered, washed with cold ethanol to remove unreacted starting materials, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

-

Characterization: The structure and purity of the synthesized derivatives should be confirmed using a suite of analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Exploring the Biological Landscape: A Multi-faceted Approach

The true potential of this compound derivatives lies in their diverse biological activities. This section outlines key assays to probe their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

Antimicrobial Activity: Combating Pathogenic Microbes

Schiff bases have demonstrated significant efficacy against a range of pathogenic bacteria and fungi.[2] The evaluation of antimicrobial activity is a critical first step in identifying new therapeutic agents for infectious diseases.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The broth microdilution method is a widely accepted technique for determining MIC values.[4][5]

-

Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Preparation of Bacterial/Fungal Inoculum: From a fresh 18-24 hour culture, prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4]

-

Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compounds in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[3] The concentration range should be selected to encompass the expected MIC values.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a positive control for antimicrobial activity.

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[3]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[5]

Anticancer Activity: Targeting Malignant Cells

A significant area of research for Schiff bases is their potential as anticancer agents, with many derivatives exhibiting cytotoxic effects against various cancer cell lines.[6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.

-

Cell Seeding: Plate cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2][9]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[9]

-

MTT Addition: After the incubation period, add a solution of MTT to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization solution, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit the growth of 50% of the cells, can then be determined.

Beyond cytotoxicity, it is crucial to understand the mechanism by which these derivatives induce cancer cell death. Two key pathways to investigate are apoptosis and the inhibition of pro-survival signaling pathways like NF-κB.

-

Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[6] Assays such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be used to detect and quantify apoptotic cells.[10]

-